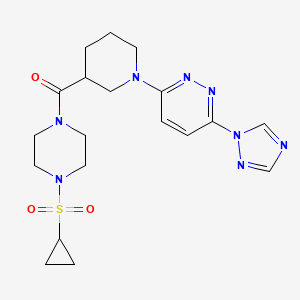

![molecular formula C9H9ClN2O2 B2845228 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2418708-20-8](/img/structure/B2845228.png)

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride, also known as MPP, is an organic compound that belongs to the class of pyrrolopyridine derivatives. MPP is widely used in scientific research for its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have been focused on the synthesis of various heterocyclic compounds using pyrrolopyridine as a core structure due to its potential applications in pharmaceuticals and materials science. For instance, Bencková and Krutošíková (1997) reported the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, highlighting the compound's utility in creating complex heterocyclic systems (Bencková & Krutošíková, 1997).

Antibacterial Activity

Pyrrolopyridine derivatives have been explored for their antibacterial properties. For example, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, discovering compounds with in vitro antibacterial activity (Toja et al., 1986).

Molecular Structure and Computational Study

The molecular structure and computational study of pyrrolopyridine derivatives have been a subject of interest for many researchers. Shen et al. (2012) conducted a detailed analysis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, demonstrating the value of computational methods in understanding the structural properties of these compounds (Shen et al., 2012).

Advanced Glycation End Products

The role of pyrrolopyridine derivatives in the formation of advanced glycation end products (AGEs) has been explored, with Nakamura et al. (1997) identifying vesperlysines A, B, and C as major fluorescent AGEs in the hydrochloric acid hydrolysis of AGE-BSA. This research underscores the importance of these compounds in understanding the biochemical processes involving glucose and protein reactions (Nakamura et al., 1997).

Antimicrobial Agents

Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from pyridinedicarbonyl dichloride and L-alanine, demonstrating significant antimicrobial activity comparable to reference antibiotic drugs. This study showcases the potential of pyrrolopyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, potentially slowing down tumor growth .

Result of Action

The compound’s action results in the inhibition of FGFR-dependent signaling pathways . This can lead to reduced cell proliferation and migration, as well as inhibited angiogenesis . In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Propriétés

IUPAC Name |

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13;/h2-4,11H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWLFHRPROVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2845162.png)

![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)